Ethyl 4-((4-nitrophenyl)sulfonyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

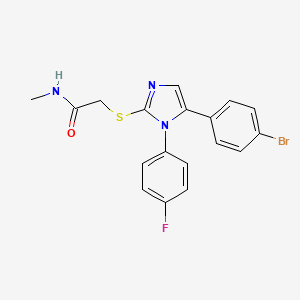

Ethyl 4-((4-nitrophenyl)sulfonyl)piperazine-1-carboxylate is a chemical compound. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C12H17N3O4S/c1-2-20(18,19)14-9-7-13(8-10-14)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3 . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule. Physical And Chemical Properties Analysis

The molecular weight of this compound is 299.35 . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Anticancer Agents :

- A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. These compounds, derived from ethyl 4-piperidinecarboxylate, showed promising anticancer activity in vitro, suggesting potential therapeutic usefulness after further in vivo studies (Rehman et al., 2018).

Spectroscopic and DFT Techniques in Complex Formation :

- Research on ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate and its complexes with Ni(II), Zn(II), and Cd(II) used spectroscopic and DFT methods for structural analysis. These complexes showed different geometries and bindings, contributing to the understanding of complex formation in chemistry (Prakash et al., 2014).

Analytical Derivatization in Liquid Chromatography :

- A sulfonate reagent synthesized for analytical derivatization in liquid chromatography included a substituted piperazine. It demonstrated sensitive detection capabilities post-derivatization, highlighting its application in analytical chemistry (Wu et al., 1997).

Antibacterial Agents :

- A study on 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid (1589 R.B.) explored its efficacy as a broad antibacterial agent, showing promise for systemic infections (Goueffon et al., 1981).

Adenosine A2B Receptor Antagonists :

- A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were synthesized and evaluated as A2B adenosine receptor antagonists. Some compounds showed subnanomolar affinity and high selectivity, useful for pharmacological research (Borrmann et al., 2009).

Microwave-Assisted Synthesis of Hybrid Molecules :

- A study involved the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties. These compounds exhibited antimicrobial, antilipase, and antiurease activities, suggesting their potential in medicinal chemistry (Başoğlu et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6S/c1-2-22-13(17)14-7-9-15(10-8-14)23(20,21)12-5-3-11(4-6-12)16(18)19/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLECPLUZUDDNQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332419 |

Source

|

| Record name | ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24834622 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

64268-92-4 |

Source

|

| Record name | ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-2-(4-methylpyridin-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008594.png)

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B3008598.png)

![4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3008602.png)

![3-[[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one](/img/structure/B3008606.png)

![Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate](/img/structure/B3008608.png)

![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B3008611.png)